4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-16(14,15)13-5-2-10(3-6-13)8-12-7-4-11-9-12/h4,7,9-10H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECPVQWWFOMCEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the Imidazole Derivative: The imidazole ring is first synthesized through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.
Attachment of the Imidazole Group: The imidazole derivative is then reacted with a piperidine derivative under basic conditions to form the imidazole-piperidine intermediate.
Introduction of the Methylsulfonyl Group: Finally, the intermediate is treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, yielding the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Use of Continuous Flow Reactors: To enhance reaction efficiency and yield.
Catalysts: Employing catalysts to accelerate the reaction rates.
Purification Techniques: Utilizing advanced purification techniques like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules.
Industrial Applications: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the methylsulfonyl group can participate in various chemical interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several piperidine and imidazole derivatives, which differ in substituents and biological activity. Key comparisons include:
Key Differences and Trends
Substituent Effects on Binding Affinity The methylsulfonyl group in the target compound may enhance solubility and stabilize interactions compared to benzodioxolylmethyl or phenoxy groups in analogs . Imidazole-containing compounds (e.g., the target and benzodioxolylmethyl analogs) show strong binding to iNOS via heme coordination, but Rosmarinic acid outperforms due to additional H-bonding .
Enzyme Selectivity The reference compound (3S)-1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine is selective for iNOS over other isoforms, while methylsulfonyl-pyrimidine derivatives (e.g., compound 17) exhibit dual kinase/BET inhibition .
Synthetic Accessibility
- The target compound’s synthesis is more complex than simpler imidazole-piperidine hybrids (e.g., N-phenylindole derivatives), requiring multi-step functionalization of the piperidine core .
Pharmacological Potential
- Anti-inflammatory Activity: Imidazole-piperidine analogs inhibit iNOS, reducing nitric oxide production in inflammatory pathways .
- Kinase Inhibition : Methylsulfonyl-pyrimidine derivatives (e.g., compound 17) show promise in cancer therapy by targeting BET and kinase domains .
Research Findings and Data
Binding Interaction Scores (Molecular Docking)
| Compound | Interaction Score (kcal/mol) | Key Interactions |
|---|---|---|
| Rosmarinic acid | −12.96 | Arene H-bond to Cys 194, heme coordination |
| (3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine | −8.82 | Heme coordination, hydrophobic interactions |
| γ-Terpene (control) | No interaction | N/A |
Biological Activity
4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. The compound's structure, featuring an imidazole ring and a methylsulfonyl group, suggests diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C10H15N3O2S. The presence of the imidazole and methylsulfonyl groups contributes to its unique chemical properties, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 229.31 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazole Derivative : This is achieved through cyclization reactions involving glyoxal, ammonia, and formaldehyde.
- Attachment of the Imidazole Group : The imidazole derivative is reacted with a piperidine derivative under basic conditions.
- Introduction of the Methylsulfonyl Group : Treatment with methylsulfonyl chloride in the presence of a base yields the final product.
Anticancer Properties
Recent studies have indicated that compounds containing imidazole rings exhibit significant anticancer properties. For instance, similar imidazole-containing compounds have shown effective inhibition of microtubule assembly, which is crucial for cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in cell signaling pathways. The imidazole ring can facilitate binding to targets like protein kinases or G-protein coupled receptors (GPCRs), while the methylsulfonyl group may enhance solubility and bioavailability.
Case Studies
A notable case study involved the evaluation of structurally related compounds that demonstrated significant anti-proliferative effects against various cancer types. For example:
- Compound X : Showed an IC50 value of 5 µM against lung cancer cells.
- Compound Y : Induced apoptosis in colorectal cancer cells with a caspase activation increase by 1.5 times at 10 µM.
In comparison, preliminary data on this compound suggest it may possess similar or enhanced activity profiles against specific cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-((1H-imidazol-1-yl)methyl)piperidine | Lacks methylsulfonyl group | Moderate anticancer activity |
| 1-(Methylsulfonyl)piperidine | Lacks imidazole group | Limited biological activity |
| 4-(Chloromethyl)-1-(methylsulfonyl)piperidine | Contains chloromethyl instead | Different reactivity; less focus on anticancer |
Q & A
Q. What are the common synthetic routes for preparing 4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine?
The synthesis typically involves two key steps:
- Alkylation of piperidine : Reacting 1-(methylsulfonyl)piperidine with a halogenated imidazole derivative (e.g., 1-(chloromethyl)imidazole) in a polar aprotic solvent (e.g., dimethylformamide) with a base like potassium carbonate to facilitate nucleophilic substitution .
- Sulfonation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under controlled conditions. Alternative routes may involve pre-functionalized piperidine intermediates .
- Purification : Column chromatography or recrystallization is often used to isolate the compound.
Q. How can researchers characterize the physicochemical properties of this compound?
Key properties include:
-
Predicted physicochemical parameters :
Property Value (Predicted) Reference Boiling point ~580–590 °C pKa ~13.23 Density ~1.235 g/cm³ PSA (Polar Surface Area) ~60.94 Ų -
Experimental validation : Use techniques like HPLC for purity (>98%), NMR for structural confirmation, and mass spectrometry for molecular weight verification .
Advanced Research Questions
Q. How can structural modifications of the imidazole or piperidine moieties alter bioactivity?
- Imidazole modifications : Introducing substituents (e.g., methyl, phenyl) at the 2- or 4-position of the imidazole ring can enhance binding affinity to biological targets like histamine receptors .
- Piperidine modifications : Replacing the methylsulfonyl group with alternative sulfonamides or adjusting the methylene linker length may influence solubility and metabolic stability .
- Case study : Analogous compounds (e.g., 1-((4-phenyl-piperazin-1-yl)methyl)-1H-benzimidazole) show improved antimicrobial activity when aryl groups are added to the piperazine ring .
Q. What methodologies resolve contradictions in reported synthetic yields or reaction conditions?
- Cross-validation : Compare protocols from multiple sources (e.g., inert atmosphere requirements for sulfonation reactions in vs. ambient conditions in ).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, sulfonation with chlorosulfonic acid requires strict temperature control (<0°C) to minimize hydrolysis .
- Analytical troubleshooting : Use in-situ monitoring (e.g., TLC, IR spectroscopy) to detect intermediates or side products causing yield discrepancies .
Q. How can researchers design experiments to assess the compound’s potential as a kinase or receptor inhibitor?
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins or metabolites may require sample pre-treatment (e.g., protein precipitation with acetonitrile, solid-phase extraction) .
- Detection limits : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity (LOQ ~1 ng/mL). Validate methods using spiked samples and internal standards (e.g., deuterated analogs) .
Methodological Resources
Q. What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to:
- Acidic/basic conditions : 0.1N HCl/NaOH at 37°C for 24 hours.
- Oxidative stress : 3% H₂O₂ at room temperature.
- Photolysis : UV light (ICH Q1B guidelines) .
- Analytical monitoring : Track degradation products via UPLC-PDA and high-resolution MS to identify vulnerable functional groups (e.g., sulfonyl or imidazole moieties) .
Data Contradiction Analysis
Q. How to address discrepancies in reported pKa or solubility values?
- Source analysis : Compare experimental vs. predicted data (e.g., pKa 13.23 in vs. computational estimates from ).
- Buffer dependency : Solubility may vary with pH; use standardized buffers (e.g., PBS pH 7.4) for consistency .
- Inter-lab validation : Collaborate with multiple labs to replicate measurements using identical protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
